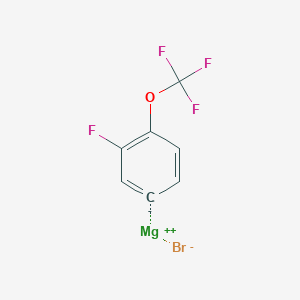
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is an organic compound that features an indole core substituted with a hydroxybutanoyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common approach is to start with an indole derivative, which undergoes acylation with 4-hydroxybutanoyl chloride in the presence of a base such as pyridine. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can participate in electrophilic substitution reactions, where the hydroxybutanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: 3-(4-oxobutanoyl)-1H-indole-5-carbonitrile.
Reduction: 3-(4-aminobutanoyl)-1H-indole-5-carbonitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity. The hydroxybutanoyl group can form hydrogen bonds with amino acid residues, while the indole ring can participate in π-π interactions, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxybutan-2-one: Shares the hydroxybutanoyl group but lacks the indole and carbonitrile functionalities.
3-hydroxy-4-pyranone: Contains a similar hydroxy group but has a different core structure.
Uniqueness
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its indole core is particularly significant in medicinal chemistry, as indole derivatives are known for their biological activity.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
3-(4-hydroxybutanoyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H12N2O2/c14-7-9-3-4-12-10(6-9)11(8-15-12)13(17)2-1-5-16/h3-4,6,8,15-16H,1-2,5H2 |
Clé InChI |
COUOYQOKDASMMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)


![[4-[2-(Diethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B15294121.png)

![(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294130.png)
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)



![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)



